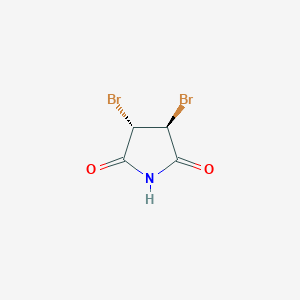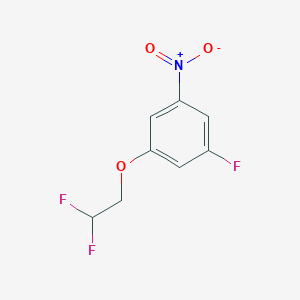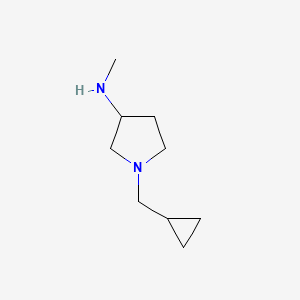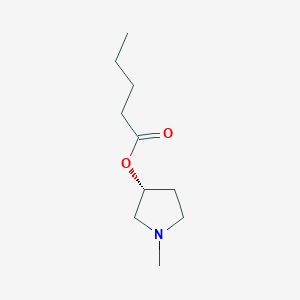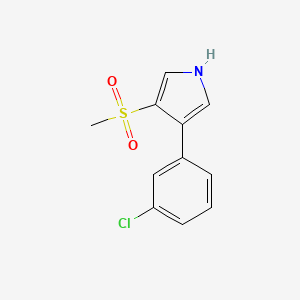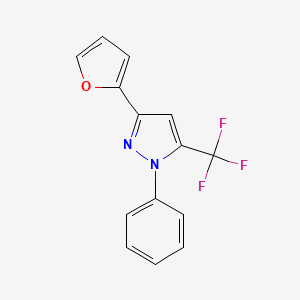
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a furanyl group at position 3, a phenyl group at position 1, and a trifluoromethyl group at position 5. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 5-(2-furanyl)-1-methyl-3-(trifluoromethyl)-: This compound has a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1H-Pyrazole, 5-(2-furanyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-:
Properties
CAS No. |
193816-18-1 |
|---|---|
Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-phenyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)13-9-11(12-7-4-8-20-12)18-19(13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
SATFCBFOGKJSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


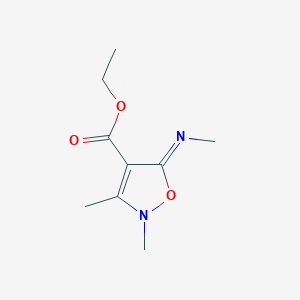

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
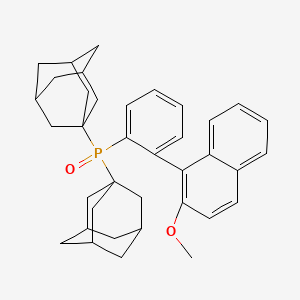
![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)

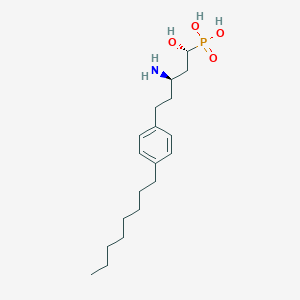
![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
